
2-(4-Propylpiperazin-1-yl)benzaldéhyde
Vue d'ensemble
Description
2-(4-Propylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol. It is characterized by a benzaldehyde group attached to a piperazine ring substituted with a propyl group at the 4-position. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
2-(4-Propylpiperazin-1-yl)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-propylpiperazine with benzaldehyde under specific conditions. One common method is the reductive amination of 4-propylpiperazine with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Propylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: The oxidation of the aldehyde group can yield carboxylic acids.
Reduction: Reduction of the aldehyde group results in the formation of 2-(4-Propylpiperazin-1-yl)benzyl alcohol.
Substitution: Substitution reactions can lead to the formation of various substituted piperazine derivatives.
Mécanisme D'action
2-(4-Propylpiperazin-1-yl)benzaldehyde is similar to other piperazine derivatives, such as 2-(4-Methylpiperazin-1-yl)benzaldehyde and 2-(4-Propylpiperazin-1-yl)ethan-1-amine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Comparaison Avec Des Composés Similaires
2-(4-Methylpiperazin-1-yl)benzaldehyde
2-(4-Propylpiperazin-1-yl)ethan-1-amine
2-(4-Butylpiperazin-1-yl)benzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-(4-propylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-7-15-8-10-16(11-9-15)14-6-4-3-5-13(14)12-17/h3-6,12H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMZGPLOXUNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



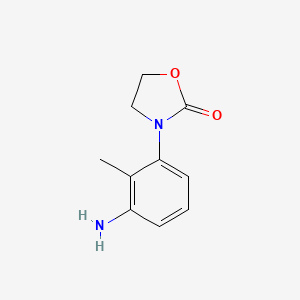
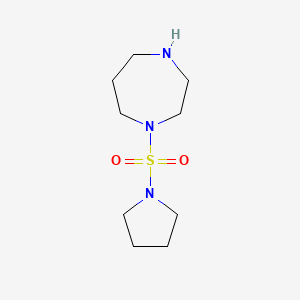
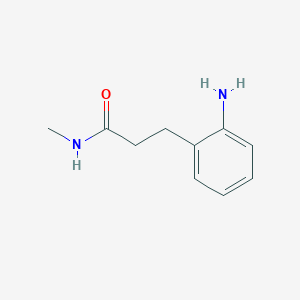
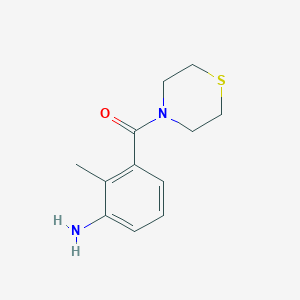
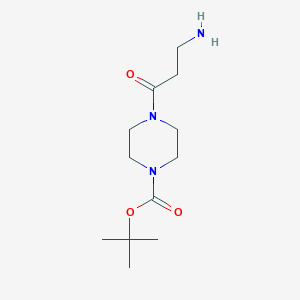
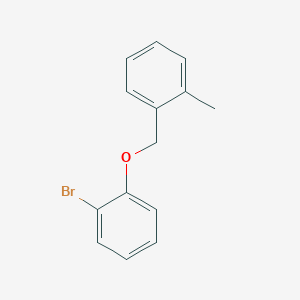
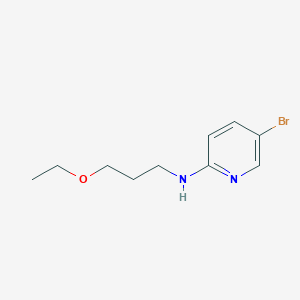
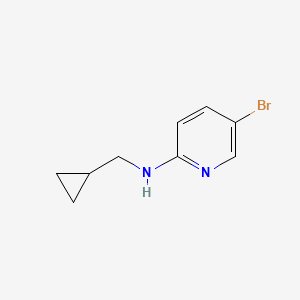
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
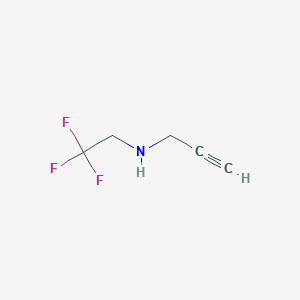
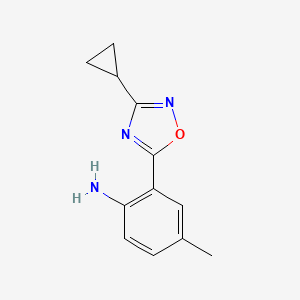
![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

